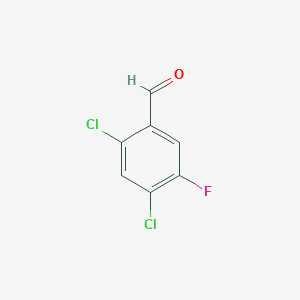

2,4-Dichloro-5-fluorobenzaldehyde

概要

説明

2,4-Dichloro-5-fluorobenzaldehyde (2,4-DFCA) is a functional group that can be found in inorganic, fatty acids, and fatty acid . It has been shown to increase insulin-like growth factor I (IGF-I) levels in vitro and in vivo . It also increases the expression of IGF-I gene polymorphisms .

Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-5-fluorobenzaldehyde is C7H3Cl2FO . It has an average mass of 193.003 Da and a monoisotopic mass of 191.954498 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-5-fluorobenzaldehyde include a refractive index of n20/D 1.572 , a boiling point of 143-144 °C/35 mmHg , and a density of 1.568 g/mL at 25 °C .科学的研究の応用

Intermediate in Organic Synthesis

2,4-Dichloro-5-fluorobenzaldehyde is often used as an intermediate in organic synthesis . It’s a valuable compound in the synthesis of various organic compounds due to its unique structure and reactivity .

Synthesis of Antibacterial Medicaments

This compound is a valuable intermediate product in the synthesis of highly active antibacterial medicaments . It’s used in the synthesis of 1-cyclopropyl-6-fluoro-1, 4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acids, which are known for their antibacterial activity .

Production of 2,4-Dichloro-5-fluorobenzoyl Halide

2,4-Dichloro-5-fluorobenzaldehyde can be used in the production of 2,4-dichloro-5-fluorobenzoyl halide . This halide is also a valuable intermediate in the synthesis of various organic compounds .

Synthesis of Fluorinated Benzaldehyde Isomers

Fluorobenzaldehyde is a group of three constitutional isomers of fluorinated benzaldehyde . 2,4-Dichloro-5-fluorobenzaldehyde, due to its unique structure, can be used in the synthesis of these isomers .

Research and Development in Material Science

Due to its unique properties, 2,4-Dichloro-5-fluorobenzaldehyde is often used in research and development in material science . It’s used in the study of new materials and their properties .

Chemical Education and Training

2,4-Dichloro-5-fluorobenzaldehyde is used in chemical education and training . It’s used in laboratory experiments and demonstrations to teach various concepts in organic chemistry .

Safety and Hazards

2,4-Dichloro-5-fluorobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The global market size of 2,4-Dichloro-5-fluorobenzaldehyde is expected to reach a certain value by the end of 2024 . It is usually in stock and can be bought online for pharmaceutical testing.

Relevant Papers The relevant papers retrieved do not provide specific information about 2,4-Dichloro-5-fluorobenzaldehyde .

作用機序

Target of Action

It’s known that halogenated benzaldehydes, such as this compound, often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .

Mode of Action

The mode of action of 2,4-Dichloro-5-fluorobenzaldehyde involves nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of one of the substituents in the aromatic ring . This mechanism is facilitated by the presence of electron-withdrawing groups, such as the chlorine and fluorine atoms in 2,4-Dichloro-5-fluorobenzaldehyde .

Biochemical Pathways

It’s known that fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds can interact with various biochemical pathways and have been found to possess antimicrobial properties .

Pharmacokinetics

The compound’s molecular weight (193) and its physical form (solid) suggest that it may have good bioavailability .

Result of Action

The compound’s ability to form schiff base compounds suggests that it may have antimicrobial effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,4-Dichloro-5-fluorobenzaldehyde. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

特性

IUPAC Name |

2,4-dichloro-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCCHXURNGWJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378835 | |

| Record name | 2,4-dichloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-fluorobenzaldehyde | |

CAS RN |

86522-91-0 | |

| Record name | 2,4-dichloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

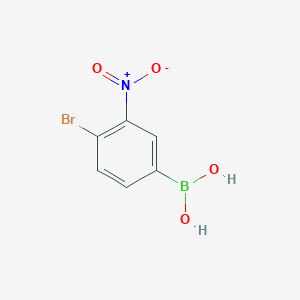

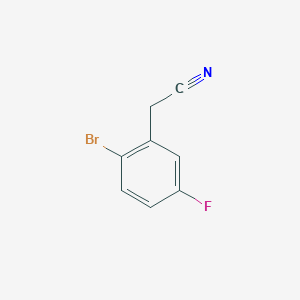

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)